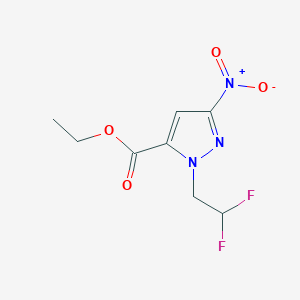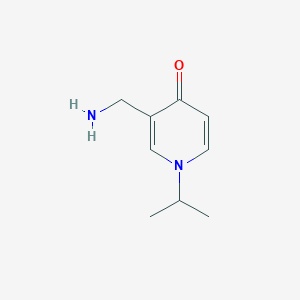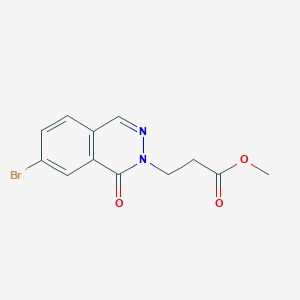
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo es un compuesto orgánico que pertenece a la clase de derivados de ftalazinona. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 7 del anillo de ftalazinona y un grupo éster metílico unido a la cadena de propanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo normalmente implica los siguientes pasos:
Bromación: El material de partida, la ftalazinona, se broma en la posición 7 utilizando bromo o un agente bromante como la N-bromosuccinimida (NBS) en presencia de un catalizador como el bromuro de hierro(III).
Esterificación: La ftalazinona bromada se hace reaccionar entonces con 3-bromopropanoato de metilo en presencia de una base como el carbonato de potasio para formar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo puede sufrir varios tipos de reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El grupo carbonilo en el anillo de ftalazinona puede reducirse para formar el alcohol correspondiente.
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar derivados de mayor estado de oxidación.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Estas reacciones se llevan a cabo normalmente en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Reacciones de reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones anhidras.
Reacciones de oxidación: Se emplean agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Principales productos formados
Reacciones de sustitución: Los principales productos son los derivados sustituidos del compuesto original.
Reacciones de reducción: El principal producto es el alcohol correspondiente.
Reacciones de oxidación: Los principales productos son los derivados oxidados, como los ácidos carboxílicos o las cetonas.
Aplicaciones Científicas De Investigación
El 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas, receptores o ADN, dando lugar a diversos efectos bioquímicos. El átomo de bromo y el grupo carbonilo en el anillo de ftalazinona son grupos funcionales clave que contribuyen a su reactividad e interacciones con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(7-cloro-1-oxoftalazin-2(1H)-il)propanoato de metilo
- 3-(7-fluoro-1-oxoftalazin-2(1H)-il)propanoato de metilo
- 3-(7-yodo-1-oxoftalazin-2(1H)-il)propanoato de metilo
Singularidad
El 3-(7-bromo-1-oxoftalazin-2(1H)-il)propanoato de metilo es único debido a la presencia del átomo de bromo, que le confiere propiedades químicas y físicas distintas en comparación con sus análogos cloro, fluoro y yodo. El tamaño y la electronegatividad del átomo de bromo influyen en la reactividad del compuesto, lo que lo hace adecuado para aplicaciones específicas en síntesis e investigación.
Propiedades
Fórmula molecular |
C12H11BrN2O3 |
|---|---|
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
methyl 3-(7-bromo-1-oxophthalazin-2-yl)propanoate |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-12(17)10-6-9(13)3-2-8(10)7-14-15/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
RTOHFDVFPLVWSG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
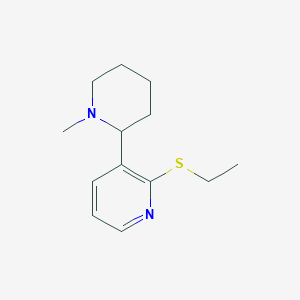




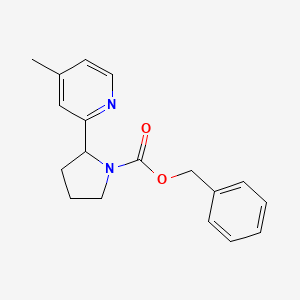


![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
